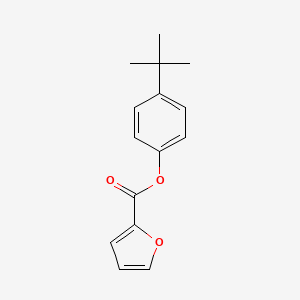

4-Tert-butylphenyl 2-furoate

Description

4-Tert-butylphenyl 2-furoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a furoate moiety

Properties

CAS No. |

313517-05-4 |

|---|---|

Molecular Formula |

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

(4-tert-butylphenyl) furan-2-carboxylate |

InChI |

InChI=1S/C15H16O3/c1-15(2,3)11-6-8-12(9-7-11)18-14(16)13-5-4-10-17-13/h4-10H,1-3H3 |

InChI Key |

XHNFPLUNQZDHIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylphenyl 2-furoate typically involves the esterification of 4-tert-butylphenol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylphenyl 2-furoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Formation of nitro, bromo, or sulfonated derivatives.

Scientific Research Applications

4-Tert-butylphenyl 2-furoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl 2-furoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenol and furoic acid, which can then interact with biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The phenyl ring and furoate moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

4-Tert-butylphenol: A related compound with similar structural features but lacking the furoate moiety.

2-Furoic acid: The acid component used in the synthesis of 4-Tert-butylphenyl 2-furoate.

4-Tert-butylphenyl acetate: Another ester with a similar structure but different acid component.

Uniqueness

This compound is unique due to the combination of the tert-butylphenyl and furoate moieties, which impart distinct chemical and physical properties

Biological Activity

4-Tert-butylphenyl 2-furoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a furoate moiety and a tert-butylphenyl group. This combination may influence its lipophilicity and biological interactions.

- Molecular Formula : C13H14O3

- Molecular Weight : Approximately 218.25 g/mol

- CAS Number : [Not provided in the search results]

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities, including:

- Anti-inflammatory properties : Compounds with furan rings have shown potential in reducing inflammation.

- Antimicrobial activity : Similar structures have demonstrated effectiveness against various bacterial strains.

- Anticancer effects : Studies suggest that the presence of aromatic groups can enhance cytotoxicity in cancer cell lines.

The presence of the tert-butyl group is thought to increase the compound's stability and bioavailability, potentially enhancing its therapeutic effects.

Data Table: Comparative Biological Activities

Case Study 1: Anticancer Activity

A study investigated the effects of various derivatives of phenolic compounds on cancer cell lines. It was found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

In another study, a furan-based compound demonstrated the ability to inhibit pro-inflammatory cytokines in human macrophages. This suggests that this compound may similarly modulate inflammatory responses, providing a potential therapeutic avenue for inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory and cancer pathways.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties observed in related compounds indicate that this compound may also mitigate oxidative stress.

Q & A

Q. What are the established synthetic routes for 4-Tert-butylphenyl 2-furoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves acid-catalyzed esterification between 2-furoic acid derivatives and 4-tert-butylphenol. For example, analogous syntheses (e.g., ethyl 2-furoate condensation with acetone under H₂SO₄ at 60°C for 8 hours) achieve high yields (~95%) via extraction and recrystallization . Adjustments for this compound may include:

- Catalyst : Sulfuric acid or p-toluenesulfonic acid.

- Solvent : Polar aprotic solvents (e.g., dichloromethane).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

- Yield Optimization : Monitor reaction progress via TLC and adjust molar ratios of reactants.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Elucidation :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (e.g., carbonyl resonance at ~165–170 ppm) and tert-butyl group (δ ~1.3 ppm for 9H singlet) .

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O).

- Purity Assessment :

- GC-MS : Quantify purity (>98%) and detect volatile byproducts .

- HPLC : Use C18 columns with UV detection (λ = 254 nm).

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Engineering Controls : Conduct reactions in fume hoods to mitigate inhalation risks.

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Waste Disposal : Segregate organic waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity and physical properties?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl group reduces electrophilic substitution reactivity at the para position, favoring ester hydrolysis under acidic conditions.

- Thermal Stability : TGA/DSC studies can assess decomposition thresholds (e.g., >200°C predicted for similar aryl esters) .

- Solubility : LogP calculations (e.g., using PubChem data) predict high lipophilicity, requiring solvents like THF or DMF for reactions .

Q. What computational strategies can predict the crystalline structure or spectroscopic properties of this compound?

- Methodological Answer :

- Crystallography : Use SHELX for refining X-ray diffraction data. Optimize hydrogen bonding networks via density functional theory (DFT) .

- Spectroscopic Modeling : Gaussian or ORCA software to simulate NMR/IR spectra. Compare with experimental data to validate force fields .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolytic Stability :

- Acidic/Base Conditions : Reflux in HCl/NaOH (0.1–1M) and monitor degradation via HPLC.

- Kinetic Studies : Plot half-life (t₁/₂) using Arrhenius equations at 25–60°C .

- Oxidative Stability : Expose to H₂O₂ or UV light and analyze by GC-MS for oxidation byproducts.

Q. What role does this compound play in multi-step synthetic pathways?

- Methodological Answer :

- Intermediate Utility : Acts as a protecting group for phenolic OH in Grignard reactions. Deprotect via hydrolysis (e.g., NaOH/EtOH).

- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to introduce aryl groups at the furoate moiety .

Q. How do impurities or stereochemical factors affect experimental reproducibility?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted 2-furoyl chloride).

- Chiral Analysis : If stereocenters exist, employ chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.